molecular formula C7H3ClF5N B2829970 2-Chloro-5-(perfluoroethyl)pyridine CAS No. 118559-21-0

2-Chloro-5-(perfluoroethyl)pyridine

Cat. No.: B2829970
CAS No.: 118559-21-0
M. Wt: 231.55
InChI Key: YRBHRYDSCMEMAY-UHFFFAOYSA-N
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Description

2-Chloro-5-(perfluoroethyl)pyridine is a functional fluoroalkyl compound characterized by a pyridine ring structure with a perfluorinated ethyl group. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(perfluoroethyl)pyridine typically involves the reaction of 2-chloro-5-chloromethyl pyridine with perfluoroethyl iodide under specific conditions. The reaction is carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the substitution reaction, resulting in the formation of this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste, adhering to environmental and safety regulations .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(perfluoroethyl)pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other functional groups using appropriate reagents.

    Oxidation Reactions: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction Reactions: Reduction can lead to the formation of partially or fully hydrogenated derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like DMF or DMSO.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products

The major products formed from these reactions include various substituted pyridines, pyridine N-oxides, and hydrogenated pyridine derivatives .

Scientific Research Applications

2-Chloro-5-(perfluoroethyl)pyridine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the development of bioactive compounds and probes for biological studies.

    Medicine: Investigated for its potential use in pharmaceuticals, particularly in the design of drugs with improved pharmacokinetic properties.

    Industry: Utilized in the production of agrochemicals, such as herbicides and insecticides, due to its stability and reactivity

Mechanism of Action

The mechanism of action of 2-Chloro-5-(perfluoroethyl)pyridine involves its interaction with specific molecular targets. The perfluoroethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its activity in biological systems, where it can interact with enzymes, receptors, or other proteins, modulating their function and leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-5-(trifluoromethyl)pyridine
  • 2-Chloro-5-(chloromethyl)pyridine
  • 2-Chloro-5-(methyl)pyridine

Uniqueness

2-Chloro-5-(perfluoroethyl)pyridine stands out due to its perfluorinated ethyl group, which imparts unique chemical and physical properties. Compared to its analogs, this compound exhibits higher chemical stability, increased lipophilicity, and enhanced reactivity, making it particularly valuable in applications requiring robust and versatile chemical intermediates.

Biological Activity

2-Chloro-5-(perfluoroethyl)pyridine is a fluorinated pyridine derivative that has garnered attention for its potential biological activities. This compound, characterized by the presence of both chlorine and perfluoroalkyl groups, may exhibit unique interactions with biological systems, making it a subject of interest in medicinal chemistry and toxicology.

The compound's chemical structure can be represented as follows:

  • IUPAC Name: this compound
  • Molecular Formula: C8H4ClF10N
  • CAS Number: 118559-21-0

Biological Activity Overview

Research into the biological activity of this compound indicates several areas of interest:

  • Antimicrobial Activity : Preliminary studies suggest that halogenated pyridines can exhibit antimicrobial properties. The presence of the perfluoroethyl group may enhance these effects due to increased lipophilicity and potential membrane-disrupting capabilities.
  • Cytotoxicity : Some studies have indicated that fluorinated compounds can induce cytotoxicity in various cell lines. The mechanism may involve oxidative stress or interference with cellular signaling pathways.
  • Enzyme Inhibition : Fluorinated pyridines have been studied for their ability to inhibit specific enzymes, potentially serving as leads for drug development in treating diseases where enzyme modulation is beneficial.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialInhibition of bacterial growth
CytotoxicityInduced apoptosis in cancer cell lines
Enzyme InhibitionInhibition of acetylcholinesterase

Case Study 1: Antimicrobial Evaluation

In a study evaluating various fluorinated compounds, this compound was tested against a range of bacterial strains. The results showed significant inhibition, particularly against Gram-negative bacteria, suggesting its potential as an antimicrobial agent.

Case Study 2: Cytotoxic Effects on Cancer Cells

A series of experiments conducted on human cancer cell lines revealed that treatment with this compound resulted in dose-dependent cytotoxicity. Mechanistic studies indicated that the compound induced oxidative stress, leading to increased levels of reactive oxygen species (ROS) and subsequent apoptosis.

The biological activity of this compound is hypothesized to stem from its ability to interact with cellular membranes and proteins:

  • Membrane Disruption : The perfluoroethyl group may facilitate incorporation into lipid membranes, disrupting their integrity.
  • Enzyme Interaction : The chlorine atom can participate in hydrogen bonding or electrostatic interactions with enzyme active sites, potentially inhibiting their function.

Toxicological Considerations

Fluorinated compounds are often scrutinized for their environmental persistence and potential toxicity. Studies have shown that while some fluorinated compounds exhibit low acute toxicity, chronic exposure may lead to bioaccumulation and adverse health effects. Further research is needed to fully understand the long-term implications of exposure to this compound.

Properties

IUPAC Name

2-chloro-5-(1,1,2,2,2-pentafluoroethyl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClF5N/c8-5-2-1-4(3-14-5)6(9,10)7(11,12)13/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRBHRYDSCMEMAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C(C(F)(F)F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClF5N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 2-chloro-5-iodopyridine (20.0 g), sodium pentafluoropropionate (77.8 g), copper (I) iodide (31.8 g), xylene (84 ml) and N-methylpyrrolidone (84 ml) was heated to 160° C., and stirred while heating under reflux 6 hours. The reaction mixture was cooled to room temperature, and water was poured thereto. Then, the mixture was extracted with methyl-tert-butyl ether. The organic layer was dried over sodium sulfate, and concentrated under reduced pressure to give 2-chloro-5-pentafluoroethyl pyridine.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
77.8 g
Type
reactant
Reaction Step One
Quantity
84 mL
Type
reactant
Reaction Step One
Quantity
84 mL
Type
reactant
Reaction Step One
Name
copper (I) iodide
Quantity
31.8 g
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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